REACTION_CXSMILES
|
Cl.[C:2]1([C:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH:13]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:21](=O)([O:27]C(C)(C)C)[O:22][C:23]([CH3:26])([CH3:25])[CH3:24]>C(#N)C>[C:2]1([C:8]2[CH2:13][CH2:12][N:11]([C:21]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:27])[CH2:10][CH:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|
|
Name
|
|
Quantity
|
354.6 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)C=1CCNCC1
|
Name
|
|
Quantity
|
366.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
12 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
474.5 g
|
Type
|
reactant
|
Smiles
|
C(OC(C)(C)C)(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
N,N-dimethylamino-pyridine
|
Quantity
|
11.06 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
The obtained residue was diluted with methylene chloride (10 L)
|
Type
|
WASH
|
Details
|
washed with 1M hydrochloric acid (×3) and 5% saturated aqueous sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium hydrogen sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a crude product (470.6 g)
|
Type
|
CUSTOM
|
Details
|
The obtained crude product
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (methylene chloride/methanol=1/0→50/1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 456.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |